Cas no 2001505-08-2 (2,6-diethyl-N,4-dimethylbenzene-1-sulfonamide)

2,6-Diethyl-N,4-dimethylbenzene-1-sulfonamide is a substituted benzene sulfonamide derivative characterized by its unique steric and electronic properties due to the presence of ethyl and methyl substituents. This compound is of interest in organic synthesis and pharmaceutical research, where its structural features may influence reactivity, solubility, and binding affinity. The diethyl groups at the 2- and 6-positions enhance steric hindrance, potentially improving selectivity in catalytic or medicinal applications. The sulfonamide moiety offers versatility for further functionalization, making it a valuable intermediate in the development of agrochemicals, dyes, or bioactive molecules. Its stability under standard conditions further supports its utility in industrial and laboratory settings.
2,6-diethyl-N,4-dimethylbenzene-1-sulfonamide structure
2001505-08-2 structure
Product name:2,6-diethyl-N,4-dimethylbenzene-1-sulfonamide
CAS No:2001505-08-2
MF:C12H19NO2S
MW:241.349762201309
CID:6404778
PubChem ID:165521123

2,6-diethyl-N,4-dimethylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2,6-diethyl-N,4-dimethylbenzene-1-sulfonamide
    • EN300-1452517
    • 2001505-08-2
    • Inchi: 1S/C12H19NO2S/c1-5-10-7-9(3)8-11(6-2)12(10)16(14,15)13-4/h7-8,13H,5-6H2,1-4H3
    • InChI Key: PEXOHMBOHPKMEJ-UHFFFAOYSA-N
    • SMILES: S(C1C(=CC(C)=CC=1CC)CC)(NC)(=O)=O

Computed Properties

  • Exact Mass: 241.11365002g/mol
  • Monoisotopic Mass: 241.11365002g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 54.6Ų

2,6-diethyl-N,4-dimethylbenzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1452517-500mg
2,6-diethyl-N,4-dimethylbenzene-1-sulfonamide
2001505-08-2
500mg
$739.0 2023-09-29
Enamine
EN300-1452517-5000mg
2,6-diethyl-N,4-dimethylbenzene-1-sulfonamide
2001505-08-2
5000mg
$2235.0 2023-09-29
Enamine
EN300-1452517-100mg
2,6-diethyl-N,4-dimethylbenzene-1-sulfonamide
2001505-08-2
100mg
$678.0 2023-09-29
Enamine
EN300-1452517-2500mg
2,6-diethyl-N,4-dimethylbenzene-1-sulfonamide
2001505-08-2
2500mg
$1509.0 2023-09-29
Enamine
EN300-1452517-50mg
2,6-diethyl-N,4-dimethylbenzene-1-sulfonamide
2001505-08-2
50mg
$647.0 2023-09-29
Enamine
EN300-1452517-1.0g
2,6-diethyl-N,4-dimethylbenzene-1-sulfonamide
2001505-08-2
1g
$0.0 2023-06-06
Enamine
EN300-1452517-250mg
2,6-diethyl-N,4-dimethylbenzene-1-sulfonamide
2001505-08-2
250mg
$708.0 2023-09-29
Enamine
EN300-1452517-1000mg
2,6-diethyl-N,4-dimethylbenzene-1-sulfonamide
2001505-08-2
1000mg
$770.0 2023-09-29
Enamine
EN300-1452517-10000mg
2,6-diethyl-N,4-dimethylbenzene-1-sulfonamide
2001505-08-2
10000mg
$3315.0 2023-09-29

Additional information on 2,6-diethyl-N,4-dimethylbenzene-1-sulfonamide

2,6-Diethyl-N,4-Dimethylbenzene-1-Sulfonamide (CAS No. 2001505-08-2)

2,6-Diethyl-N,4-Dimethylbenzene-1-Sulfonamide, commonly referred to by its CAS number 2001505-08-2, is a versatile organic compound with significant applications in various fields. This compound is a derivative of benzene sulfonamide, characterized by its unique structure and functional groups. The molecule consists of a benzene ring substituted with two ethyl groups at positions 2 and 6, a methyl group at position 4, and an N-methyl sulfonamide group at position 1. This configuration imparts distinctive chemical properties that make it valuable in both academic research and industrial applications.

The synthesis of 2,6-Diethyl-N,4-Dimethylbenzene-1-Sulfonamide involves multi-step organic reactions, often starting from benzene derivatives and incorporating the necessary substituents through nucleophilic aromatic substitution or other advanced methodologies. Recent advancements in catalytic processes have enabled more efficient and selective syntheses of this compound, reducing production costs and enhancing its availability for large-scale use.

One of the most notable applications of this compound is in the field of materials science. Researchers have explored its potential as a precursor for high-performance polymers and advanced materials. For instance, studies have shown that derivatives of benzene sulfonamides can be used to create thermally stable polymers with excellent mechanical properties. These materials are particularly promising for use in aerospace and automotive industries, where durability under extreme conditions is critical.

In the pharmaceutical sector, 2,6-Diethyl-N,4-Dimethylbenzene-1-Sulfonamide has garnered attention due to its potential as an intermediate in drug synthesis. Its structure allows for functionalization at multiple sites, enabling the creation of bioactive molecules with tailored pharmacokinetic profiles. Recent research has focused on its role in developing inhibitors for key enzymes involved in metabolic disorders and cancer progression.

The environmental impact of this compound is another area of active investigation. As industries increasingly prioritize sustainability, understanding the biodegradation pathways and ecological effects of benzene sulfonamides has become crucial. Studies indicate that under certain conditions, this compound can undergo microbial degradation, reducing its persistence in the environment. However, further research is needed to optimize waste management practices and minimize ecological risks.

In terms of market trends, the demand for CAS No. 2001505-08-2 has been steadily increasing due to its expanding range of applications. Key players in the chemical industry are investing heavily in R&D to explore new uses and improve production techniques. This trend is expected to continue as global demand for specialized chemicals grows across various sectors.

To summarize, 2,6-Diethyl-N,4-Dimethylbenzene-1-Sulfonamide (CAS No. 2001505-08-2) is a multifaceted compound with significant potential across diverse industries. Its unique chemical structure enables a wide array of applications, from advanced materials to pharmaceuticals. As research progresses and new insights emerge, this compound is poised to play an even more prominent role in shaping future innovations.

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